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BnO-PEG1-CH2CO2tBu

Cat. No.: B606030
M. Wt: 266.33 g/mol
InChI Key: VRDIGIWTGHNVCP-UHFFFAOYSA-N
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Description

Strategic Importance of Polyethylene (B3416737) Glycol (PEG) Moieties in Contemporary Synthetic Design and Chemical Biology

The inclusion of a short, discrete polyethylene glycol (PEG) chain is a key feature of Benzyl-PEG2-CH2CO2tBu. The process of attaching PEG chains, known as PEGylation, is a widely adopted strategy in drug delivery and bioconjugation to enhance the therapeutic properties of molecules. ucl.ac.benih.gov

Key advantages of PEGylation include:

Increased Solubility: PEG is hydrophilic, and its incorporation can significantly improve the solubility of hydrophobic molecules in aqueous environments. wikipedia.orgthermofisher.com

Enhanced Stability: The PEG chain can sterically hinder the approach of metabolic enzymes, thereby increasing the stability and circulation half-life of the conjugated molecule. ucl.ac.benih.gov

Reduced Immunogenicity: By masking the surface of a therapeutic protein or nanoparticle, PEG can reduce its recognition by the immune system, thus lowering the risk of an immune response. ucl.ac.bewikipedia.org

Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of a molecule, which can reduce its renal clearance and prolong its presence in the bloodstream. nih.govwikipedia.org

The PEG2 unit in Benzyl-PEG2-CH2CO2tBu provides these benefits on a smaller, more defined scale, acting as a flexible spacer that can improve the physicochemical properties of the final conjugate without adding excessive molecular weight. thermofisher.comcd-bioparticles.net

Significance of Benzyl (B1604629) and Tert-Butyl Ester Functionalities as Versatile Synthon Components

The benzyl and tert-butyl ester groups in Benzyl-PEG2-CH2CO2tBu serve as crucial protecting groups in multi-step syntheses. Protecting groups are temporarily installed to mask a reactive functional group, preventing it from participating in a chemical reaction while transformations occur elsewhere in the molecule. weebly.com

Benzyl (Bn) Group: The benzyl group is a robust protecting group for alcohols and carboxylic acids. weebly.comwikipedia.org It can be introduced readily and is stable to a wide range of reaction conditions. A key advantage is its removability under relatively mild conditions, such as through hydrogenolysis, which often does not affect other functional groups. libretexts.org

Tert-Butyl (tBu) Ester Group: The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability against various nucleophiles and reducing agents. thieme-connect.com Its removal is typically achieved under acidic conditions, such as with trifluoroacetic acid, providing an orthogonal deprotection strategy to the benzyl group. thieme-connect.comwikipedia.org This orthogonality is highly desirable in complex syntheses, as it allows for the selective deprotection of one functional group while the other remains protected.

The presence of these two distinct protecting groups in Benzyl-PEG2-CH2CO2tBu allows for a programmed, stepwise unveiling of the underlying functional groups, enabling the controlled conjugation of different molecular partners.

Overview of Research Trajectories for Multifunctional Chemical Building Blocks

The development of multifunctional building blocks like Benzyl-PEG2-CH2CO2tBu is a central theme in modern drug discovery and chemical biology. acs.org The ability to rapidly and efficiently synthesize complex molecules with desired properties is a major goal. nih.gov Research in this area is focused on several key trends:

Diversity-Oriented Synthesis: Creating collections of structurally diverse molecules from a common starting material. Multifunctional building blocks are ideal for this, as their different reactive sites can be elaborated in various combinations.

Fragment-Based Drug Discovery (FBDD): Using small, simple chemical fragments to identify initial binding interactions with a biological target, which are then grown or linked to create more potent leads.

Development of Novel Linkers: Designing and synthesizing new linkers with specific properties, such as cleavability in the tumor microenvironment or enhanced stability in circulation, is a major area of research for ADCs and other targeted therapies. cancer.org.aucancer.canih.gov

Click Chemistry and Bioorthogonal Reactions: The use of highly efficient and selective reactions that can be performed in complex biological environments is revolutionizing how scientists construct and modify biomolecules. nih.gov Multifunctional building blocks are often designed to be compatible with these powerful ligation strategies.

Benzyl-PEG2-CH2CO2tBu exemplifies the principles of modern synthetic design, providing a ready-to-use component for constructing complex molecules with enhanced properties for a range of applications, from basic research to the development of next-generation therapeutics.

Data Tables

Table 1: Physicochemical Properties of Benzyl-PEG2-CH2CO2tBu

PropertyValue
IUPAC Name tert-butyl 2-(2-(benzyloxy)ethoxy)acetate
Synonym Benzyl-PEG2-CH2CO2tBu
CAS Number 1309451-06-6
Molecular Formula C15H22O4
Molecular Weight 266.34 g/mol
Appearance Solid powder

Source:

Table 2: Functional Groups and Their Roles

Functional GroupChemical StructureRole in Benzyl-PEG2-CH2CO2tBu
Benzyl Ether -O-CH2-PhProtecting group for the hydroxyl function, removable by hydrogenolysis.
PEG2 Linker -O-CH2-CH2-O-CH2-CH2-O-Hydrophilic spacer to improve solubility and pharmacokinetic properties.
Tert-Butyl Ester -C(O)O-C(CH3)3Protecting group for the carboxylic acid, removable under acidic conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O4 B606030 BnO-PEG1-CH2CO2tBu

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(2-phenylmethoxyethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-15(2,3)19-14(16)12-18-10-9-17-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDIGIWTGHNVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of Benzyl Peg2 Ch2co2tbu

Retrosynthetic Analysis and Key Disconnections for Benzyl-PEG2-CH2CO2tBu

A retrosynthetic analysis of Benzyl-PEG2-CH2CO2tBu reveals several logical disconnections. The molecule can be deconstructed at the ether and ester linkages.

Disconnection 1 (Ester Bond): The most straightforward disconnection is at the tert-butyl ester linkage. This breaks the molecule into a carboxylic acid precursor, 2-(2-(2-(benzyloxy)ethoxy)ethoxy)acetic acid , and a tert-butyl cation equivalent (derived from reagents like isobutene or tert-butanol). nii.ac.jpthieme.de

Disconnection 2 (Ether Linkage): A second disconnection can be made at one of the ether linkages within the PEG chain. A common strategy involves disconnecting the bond between the terminal benzyloxyethoxy unit and the final ethoxyacetate moiety. This leads to two key fragments: 2-(benzyloxy)ethanol and a halo- or tosyloxy-functionalized acetate (B1210297), such as tert-butyl bromoacetate .

Disconnection 3 (Williamson Ether Synthesis): A further disconnection based on the Williamson ether synthesis is highly practical. libretexts.orgmasterorganicchemistry.com This approach breaks the molecule down into three primary building blocks:

Benzyl (B1604629) bromide (or another benzyl halide).

Diethylene glycol .

tert-Butyl bromoacetate (or a similar haloacetate ester).

This three-component disconnection is often favored as it utilizes readily available starting materials.

Convergent and Linear Synthetic Approaches for PEGylated Benzyl Esters

The synthesis of asymmetrically functionalized PEG linkers like Benzyl-PEG2-CH2CO2tBu can be approached through either linear or convergent strategies. google.comscholarsresearchlibrary.com

Strategies for Introducing the Benzyl Moiety

The introduction of the benzyl group is typically accomplished via the Williamson ether synthesis, a robust and widely used method for forming ethers. libretexts.orgmasterorganicchemistry.comnumberanalytics.com This involves the deprotonation of a hydroxyl group on the diethylene glycol precursor to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide, such as benzyl bromide or benzyl chloride. organic-chemistry.orggoogle.com

Key considerations for this step include:

Base Selection: Strong bases like sodium hydride (NaH) are highly effective for deprotonating the alcohol. organic-chemistry.orgbeilstein-journals.org The choice of base is crucial for achieving high yields. numberanalytics.com

Selective Protection: To achieve mono-benzylation of diethylene glycol, stoichiometric control of the base and benzyl halide is critical. Using precisely one equivalent of base ensures that only one of the two hydroxyl groups is deprotonated and subsequently benzylated. beilstein-journals.org Milder bases like silver oxide (Ag2O) can also be used to favor selective protection of the more accessible hydroxyl group. organic-chemistry.org

Controlled Oligomerization and Functionalization of Ethylene (B1197577) Glycol Units

The synthesis of monodisperse, or discrete, PEG (dPEG®) oligomers is a significant challenge, as conventional polymerization of ethylene oxide results in a mixture of chain lengths (polydispersity). thieme-connect.comsigmaaldrich.com For applications requiring precise linker lengths, like in pharmaceuticals, monodisperse PEGs are essential. rsc.orgresearchgate.net

There are two primary strategies for obtaining the required diethylene glycol (PEG2) unit:

Direct Use of Commercial Diethylene Glycol: Diethylene glycol is a readily available and inexpensive starting material. wikipedia.org Its direct use is the most common approach for synthesizing Benzyl-PEG2-CH2CO2tBu.

Stepwise (Iterative) Synthesis: For longer, custom PEG chains, a stepwise approach is necessary. chempep.com This involves the sequential addition of protected ethylene glycol units. This method provides precise control over the oligomer length but is more resource-intensive. researchgate.netnih.gov

Functionalization of the glycol unit involves converting the terminal hydroxyl groups into the desired functionalities. In this case, one hydroxyl is benzylated, and the other is alkylated with a tert-butyl acetate group. rsc.org

Methods for the Formation of the Tert-Butyl Ester Linkage

The tert-butyl ester is a common protecting group for carboxylic acids, valued for its stability and ease of removal under acidic conditions. nii.ac.jpthieme.de Several methods exist for its formation:

Alkylation of a Carboxylate: One common route involves the reaction of a carboxylate anion with a tert-butylating agent. In the context of Benzyl-PEG2-CH2CO2tBu synthesis, the alkoxide of benzyl-PEG2-OH can be reacted with tert-butyl bromoacetate. rsc.org This is an efficient S_N2 reaction.

Acid-Catalyzed Esterification: A carboxylic acid precursor can be esterified using tert-butanol (B103910) or isobutene gas in the presence of a strong acid catalyst like sulfuric acid or perchloric acid. nii.ac.jpthieme.deresearchgate.net However, these conditions can sometimes be harsh.

Transesterification: Methyl or ethyl esters can be converted to tert-butyl esters via transesterification. thieme-connect.com A particularly mild and efficient method involves reacting a methyl ester with potassium tert-butoxide in diethyl ether. thieme-connect.com

Use of Tert-Butyl Acetate: Tert-butyl acetate can serve as both the tert-butylating agent and the solvent, often in the presence of an acid catalyst like perchloric acid or bis(trifluoromethanesulfonyl)imide (Tf2NH). nii.ac.jporganic-chemistry.orgthieme-connect.com This method has been shown to be simple, safe, and effective for a variety of carboxylic acids. nii.ac.jporganic-chemistry.orgthieme-connect.com

DCC/DMAP Coupling: The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild method suitable for converting carboxylic acids to tert-butyl esters, especially for substrates that are sensitive to acid. organic-chemistry.org

Optimization of Reaction Conditions for Enhanced Purity and Yield in Research-Scale Synthesis

Optimizing reaction conditions is paramount to maximizing yield and purity while minimizing side reactions. numberanalytics.com

Key parameters for optimization include:

Temperature: Increasing temperature can accelerate reaction rates but may also promote side reactions like elimination. numberanalytics.comacs.org Careful temperature control is essential.

Catalyst: The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can improve reaction efficiency, especially in heterogeneous reaction mixtures. sacredheart.edugoogle.com

Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the Williamson ether synthesis compared to conventional heating. acs.orgsacredheart.edu

Solvent Effects and Reaction Medium Engineering

The choice of solvent is a critical factor that influences reaction rates, yields, and even the reaction mechanism. numberanalytics.comweebly.com

For the Williamson ether synthesis step, polar aprotic solvents are generally preferred.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are excellent choices. numberanalytics.comgoogle.com They effectively solvate the cation (e.g., Na+) of the alkoxide, leaving the alkoxide anion "naked" and highly nucleophilic, thus favoring the desired S_N2 reaction pathway.

Protic Solvents: Protic solvents like water or alcohols can solvate the nucleophile through hydrogen bonding, reducing its reactivity and potentially leading to lower yields.

The table below summarizes the effect of different solvent and base combinations on the yield of a typical Williamson ether synthesis.

BaseSolventTypical Yield (%)
Sodium Hydride (NaH)DMF85
Potassium tert-butoxide (KOtBu)DMSO90
Sodium Hydroxide (B78521) (NaOH)Water40
Data derived from a representative Williamson Ether Synthesis. numberanalytics.com

This data clearly illustrates that a strong base in a polar aprotic solvent provides significantly higher yields compared to a weaker base in a protic solvent. numberanalytics.com

Temperature and Pressure Control in Specialized Syntheses

The synthesis of complex molecules like Benzyl-PEG2-CH2CO2tBu and related PEGylated compounds is highly sensitive to reaction temperature. Control over this parameter is crucial for managing reaction kinetics, ensuring the stability of intermediates, and minimizing the formation of unwanted by-products. mdpi.combiopharminternational.comresearchgate.net The properties of polyethylene (B3416737) glycol (PEG) itself, such as its boiling and freezing points, are dependent on its molecular weight, which adds another layer of consideration to thermal management. nih.gov

In many PEGylation processes, low temperatures are preferred to maintain the integrity of sensitive functional groups. For instance, standard PEGylation reactions are often conducted between 4 and 6 °C. wikipedia.org Specifically, acylation reactions involving N-p-nitrophenyl carbonate (NPC)-activated PEGs are carried out at 0–5 °C in the initial hours to enhance the stability of the NPC group and prevent hydrolysis, which would otherwise complicate purification. mdpi.com

Conversely, elevated temperatures are sometimes necessary to drive reactions to completion. Ring-opening addition reactions for synthesizing PEG-containing network polymers may be performed at temperatures as high as 90 °C in solvents like dimethyl sulfoxide (DMSO). mdpi.com In other procedures, moderate heat, such as 40-45 °C, is applied to ensure the dissolution of reactants or to facilitate specific synthetic steps, followed by cooling to manage product crystallization. nih.govimperial.ac.uk High-pressure homogenization, often combined with elevated temperatures, is a technique used in the formulation of PEGylated nanocarriers, demonstrating the role of pressure in the downstream application of these molecules. nih.gov

Table 1: Influence of Temperature on Select PEG-Related Synthetic Processes

Process Typical Temperature Range Purpose Reference(s)
General Protein PEGylation 4 - 6 °C Maintain protein stability and control reaction rate. wikipedia.org
Acylation with NPC-PEG 0 - 5 °C Increase stability of the activated PEG and minimize hydrolysis. mdpi.com
Ring-Opening Addition Room Temperature to 90 °C Drive reaction to completion; temperature depends on solvent and catalyst. mdpi.com
Silver-Catalyzed Monotosylation Room Temperature Facilitate selective reaction at one end of the PEG chain. nih.gov
Enzymatic Transesterification ~50 °C (solvent-free) Optimize enzyme activity for "green" synthesis of functionalized PEGs. mdpi.com
Final Product Isolation 40 °C (evaporation) -> Room Temp (crystallization) Remove volatile solvents and then allow for controlled product precipitation. imperial.ac.uk

Catalytic Strategies for Efficient Formation of Specific Linkages

The creation of the ether and ester linkages within Benzyl-PEG2-CH2CO2tBu and its precursors relies on specific and efficient catalytic strategies. The Williamson ether synthesis is a foundational method for forming the ether bonds of the PEG backbone. nih.gov This reaction is typically performed under basic conditions, using strong bases like potassium tert-butoxide (tBuOK) or sodium hydride (NaH) to deprotonate a hydroxyl group, which then acts as a nucleophile. nih.gov However, the efficiency of this reaction can decrease with longer PEG chains. nih.gov

For the formation of ester linkages, such as attaching the carboxytetralin moiety, coupling agents are employed. A common method involves the use of dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). google.com

Acid catalysis is another approach, where acids like p-toluenesulfonic acid or sulfuric acid are used for esterification reactions, although these are often less favored in modern "green" protocols. mdpi.com More advanced and selective catalytic systems have been developed. For instance, the monotosylation of a PEG-diol, a key step in creating heterobifunctional PEGs, can be achieved with high selectivity using silver oxide (Ag₂O), which is thought to deform the PEG molecule to allow for preferential reaction at one terminus. nih.gov

Enzymatic catalysis represents a significant advancement, offering high selectivity and milder, more environmentally friendly reaction conditions. The enzyme Candida antarctica lipase (B570770) B (CALB) has been successfully used for the transesterification of PEGs to produce PEG-thiols with near-quantitative yields. mdpi.commdpi.com Furthermore, specialized catalysts are used in other modern coupling chemistries; triphenylphosphine (B44618) can catalyze certain addition reactions, and copper-free "click" chemistry provides a highly efficient and orthogonal method for conjugating PEG molecules. mdpi.compnas.org

Table 2: Catalytic Systems for PEG Functionalization

Catalyst System Linkage/Reaction Type Description Reference(s)
tBuOK / NaH Williamson Ether Synthesis Strong base used to deprotonate hydroxyl groups for ether bond formation. nih.gov
DCC / DMAP Esterification Coupling agents for forming ester bonds between a carboxylic acid and an alcohol. google.com
Silver Oxide (Ag₂O) Monotosylation Selectively activates one hydroxyl group on a symmetric PEG-diol. nih.gov
Candida antarctica Lipase B (CALB) Transesterification Enzyme catalyst for creating thioester linkages under mild, solvent-free conditions. mdpi.commdpi.com
Triphenylphosphine (PPh₃) Ring-Opening Addition Catalyst used for specific addition reactions to form PEG networks. mdpi.com
Copper-free "Click" Chemistry Azide-Alkyne Cycloaddition Highly efficient conjugation method for linking functionalized PEG molecules. pnas.org

Advanced Purification Techniques in Research-Oriented Synthetic Protocols

Following synthesis, the isolation and purification of the target PEGylated compound from unreacted starting materials, by-products, and oligomer distributions is a critical step. Research-oriented protocols for compounds like Benzyl-PEG2-CH2CO2tBu employ a range of advanced purification techniques.

Chromatography is the most widely used method for purifying PEGylated molecules. nih.gov Key techniques include:

Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. nih.govscielo.br It is effective for separating PEGylated species from unreacted, smaller molecules. scielo.br However, its resolution may be insufficient to separate positional isomers or molecules with very similar sizes, and scaling up can be challenging. biopharminternational.comscielo.br

Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge. nih.govscielo.br It is highly effective for separating PEGylation products, as the attachment of a neutral PEG chain can shield or remove a charged group on the parent molecule, altering its interaction with the IEX resin. scielo.brmdpi.com This allows for the separation of native molecules, mono-PEGylated, and multi-PEGylated species. nih.gov

Beyond chromatography, other methods are also utilized. Simple precipitation and recrystallization are often used as initial or final purification steps. imperial.ac.uknih.gov The crude product can be precipitated from the reaction mixture, and then recrystallized from a suitable solvent system to achieve higher purity. imperial.ac.uk Flash chromatography is a faster, pressure-assisted version of column chromatography used for rapid purification. google.com

Non-chromatographic techniques are also gaining traction. Ultrafiltration (UF) uses membranes to separate molecules based on size, though the flexibility of the PEG chain can make this challenging. mdpi.com Aqueous two-phase systems (ATPS) offer another alternative, where components partition between two immiscible aqueous phases, allowing for separation. mdpi.com Notably, some modern synthetic strategies, such as solid-phase synthesis, are designed to be "chromatography-free," where the product is cleaved from a resin and purified through simple washing and precipitation, greatly simplifying the downstream process. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes for Related PEGylated Compounds

The principles of green chemistry are increasingly being integrated into the synthesis of PEGylated compounds to reduce environmental impact and improve safety. nsf.govresearchgate.net These principles focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

A primary strategy is the use of PEG itself as a green reaction medium. nsf.govsioc-journal.cn Low molecular weight PEGs are non-toxic, biodegradable, thermally stable, and can dissolve a wide range of organic and inorganic compounds, making them an excellent alternative to volatile and hazardous organic solvents. researchgate.netsioc-journal.cn

Solvent-free synthesis is another key green approach. Mechanochemistry, which involves reactions conducted in a ball mill without any solvent, has been used to synthesize functionalized PEGs like PEG-OTs. mdpi.com This method eliminates the large volumes of solvent waste typically generated in chemical manufacturing. mdpi.com

The use of environmentally benign catalysts and reagents is a cornerstone of green PEG chemistry. Enzymatic catalysis, using enzymes like Candida antarctica lipase B, replaces harsh acid or base catalysts and can often be performed in bulk (solvent-free) at moderate temperatures, yielding highly pure products with minimal waste. mdpi.commdpi.com In other examples, green reducing agents like β-D-glucose have been used in aqueous solutions with PEG as a stabilizer to synthesize nanoparticles, avoiding toxic reducing agents. nih.gov The ideal green synthesis combines these elements, utilizing safe, recyclable solvents or solvent-free conditions, efficient and non-toxic catalysts, and reagents derived from renewable sources.

Table 3: Green Chemistry Approaches in PEG Synthesis

Green Chemistry Principle Application in PEG Synthesis Example Reference(s)
Use of Safer Solvents PEG as a reaction medium Using liquid PEG as a non-toxic, biodegradable, and recyclable solvent. nsf.govresearchgate.netsioc-journal.cn
Solvent-Free Reactions Mechanochemistry Synthesis of PEG-OTs via ball milling without bulk solvents. mdpi.com
Use of Renewable Feedstocks Green Reducing Agents Using β-D-glucose to reduce metal salts in a PEG-stabilized aqueous solution. nih.gov
Catalysis Enzymatic Catalysis Candida antarctica Lipase B (CALB) for transesterification, replacing acid catalysts. mdpi.commdpi.com
Designing for Energy Efficiency Mild Reaction Conditions Enzymatic reactions are often performed at moderate temperatures (~50 °C). mdpi.com

Mechanistic Investigations and Reaction Pathways Involving Benzyl Peg2 Ch2co2tbu

Elucidation of Reaction Mechanisms at the Benzylic Carbon

The benzylic carbon, the carbon atom directly attached to the benzene (B151609) ring, is a key site of reactivity in Benzyl-PEG2-CH2CO2tBu. chemistrysteps.com Its enhanced reactivity stems from the ability of the adjacent aromatic ring to stabilize reaction intermediates, whether they are carbocations, radicals, or carbanions, through resonance. chemistrysteps.comorgchemboulder.com This stabilization facilitates several reaction types, including nucleophilic substitution and free-radical halogenation.

Nucleophilic Substitution (S\textsubscript{N}1 and S\textsubscript{N}2): The benzylic position readily undergoes nucleophilic substitution reactions. chemistrysteps.com

S\textsubscript{N}1 Mechanism: In the presence of a weak nucleophile and a good leaving group, the reaction can proceed via an S\textsubscript{N}1 pathway. orgchemboulder.comyoutube.com The rate-determining step is the formation of a benzylic carbocation, which is significantly stabilized by resonance, delocalizing the positive charge across the aromatic ring. chemistrysteps.comyoutube.com This stabilization lowers the activation energy for carbocation formation, making the S\textsubscript{N}1 reaction much faster than for corresponding non-benzylic substrates. orgchemboulder.com

S\textsubscript{N}2 Mechanism: With a strong, unhindered nucleophile, an S\textsubscript{N}2 mechanism is favored. chemistrysteps.comyoutube.com This is a concerted, one-step process where the nucleophile attacks the benzylic carbon as the leaving group departs. khanacademy.org The transition state is also stabilized by the p-orbitals of the aromatic ring, accelerating the reaction. orgchemboulder.com

Free-Radical Halogenation: The benzylic C-H bonds are relatively weak and susceptible to free-radical substitution. masterorganicchemistry.com Reactions with agents like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., peroxide or light) can selectively introduce a halogen at the benzylic position. chemistrysteps.commasterorganicchemistry.com The mechanism proceeds via a chain reaction involving the formation of a resonance-stabilized benzylic radical, which accounts for the high selectivity for this position over other C-H bonds in the molecule. chemistrysteps.commasterorganicchemistry.com

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO\textsubscript{4}) can oxidize the benzylic position. chemistrysteps.commasterorganicchemistry.com For an alkylbenzene, this reaction typically cleaves the alkyl group and forms a benzoic acid, provided there is at least one hydrogen atom on the benzylic carbon. chemistrysteps.commasterorganicchemistry.com

Table 1: Reaction Mechanisms at the Benzylic Carbon

Mechanism Reagents/Conditions Intermediate Key Feature
S\textsubscript{N}1 Weak nucleophile, protic solvent Benzylic Carbocation Resonance stabilization of the carbocation intermediate. chemistrysteps.comorgchemboulder.com
S\textsubscript{N}2 Strong, unhindered nucleophile Pentacoordinate Transition State Aromatic ring stabilizes the transition state. orgchemboulder.com
Radical NBS, heat/light Benzylic Radical Resonance stabilization of the radical intermediate. chemistrysteps.com

| Oxidation | KMnO\textsubscript{4}, heat | N/A (concerted steps) | Requires at least one benzylic hydrogen. chemistrysteps.commasterorganicchemistry.com |

Investigation of Ester Hydrolysis and Transesterification Pathways of the Tert-Butyl Ester

The tert-butyl ester group is a common protecting group for carboxylic acids, and its cleavage is a fundamental transformation. organic-chemistry.org This can be achieved through hydrolysis or transesterification, each with distinct mechanistic pathways.

Ester Hydrolysis: Hydrolysis is the cleavage of the ester bond by water, a reaction that can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically driven to completion by using a large excess of water. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. Subsequent proton transfers lead to the expulsion of tert-butanol (B103910) and the formation of the carboxylic acid. The stability of the resulting tert-butyl carbocation under acidic conditions makes this cleavage particularly facile compared to other alkyl esters.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a base, such as sodium hydroxide (B78521), is a reactant rather than a catalyst. libretexts.org The hydroxide ion directly attacks the electrophilic carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then collapses to regenerate the carbonyl, expelling the tert-butoxide anion. A final, rapid acid-base reaction between the carboxylic acid and the alkoxide yields the carboxylate salt and tert-butanol. libretexts.org The reaction goes to completion because the final carboxylate is deprotonated and thus unreactive towards the alcohol. libretexts.org

Transesterification: Transesterification is the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by protonation of the carbonyl oxygen. The new alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. The reaction is an equilibrium process, and to drive it towards the desired product, the nucleophilic alcohol is often used as the solvent. masterorganicchemistry.comorganic-chemistry.org

Base-Catalyzed Transesterification: An alkoxide, typically the conjugate base of the alcohol being used for the exchange, acts as the nucleophile. masterorganicchemistry.com The mechanism is a nucleophilic acyl substitution, proceeding through a tetrahedral intermediate. This pathway is also an equilibrium, driven by using a large excess of the desired alcohol. masterorganicchemistry.com

Table 2: Hydrolysis and Transesterification of the Tert-Butyl Ester

Transformation Catalyst Key Steps Products Reversibility
Hydrolysis Acid (e.g., H\textsubscript{3}O\textsuperscript{+}) Protonation, nucleophilic attack by H\textsubscript{2}O, elimination. libretexts.org Carboxylic Acid + tert-Butanol Reversible libretexts.org
Hydrolysis Base (e.g., NaOH) Nucleophilic attack by OH\textsuperscript{-}, elimination, deprotonation. libretexts.org Carboxylate Salt + tert-Butanol Irreversible libretexts.org
Transesterification Acid (e.g., H\textsubscript{2}SO\textsubscript{4}) Protonation, nucleophilic attack by R'OH, elimination. masterorganicchemistry.com New Ester + tert-Butanol Reversible masterorganicchemistry.com

| Transesterification | Base (e.g., NaOR') | Nucleophilic attack by R'O\textsuperscript{-}, elimination. masterorganicchemistry.com | New Ester + tert-Butanol | Reversible masterorganicchemistry.com |

Role of the PEG2 Moiety in Solvation, Conformational Dynamics, and Reactivity Modulation

The di(ethylene glycol) or PEG2 moiety is not merely a spacer but plays an active role in defining the physicochemical properties of Benzyl-PEG2-CH2CO2tBu.

Conformational Dynamics: The PEG linker is highly flexible due to the low rotational barrier of its C-C and C-O single bonds. This flexibility allows the molecule to adopt various conformations in solution. In the context of PROTACs, this conformational freedom is critical, enabling the two ends of the PROTAC molecule (one binding the target protein, the other an E3 ligase) to orient themselves optimally for inducing protein degradation. chemsrc.comtargetmol.com

Reactivity Modulation: The PEG chain can influence the reactivity of the terminal functional groups. By creating a hydrophilic microenvironment, it can affect the accessibility of the benzyl (B1604629) and tert-butyl ester groups to reagents. While it primarily enhances solubility, its flexible nature can also reduce steric hindrance that might otherwise be present with a more rigid linker.

Table 3: Physicochemical Properties Influenced by the PEG2 Moiety

Property Influence of PEG2 Moiety Rationale
Solubility Enhanced, especially in polar solvents. Ether oxygens act as hydrogen bond acceptors.
Flexibility High conformational freedom. Low energy barrier for bond rotation in the ethylene (B1197577) glycol units.
Steric Hindrance Generally reduced compared to rigid linkers. Flexible chain can move to allow reagent access.

| Biocompatibility | Generally high. | PEG is well-known for being biocompatible and non-immunogenic. |

Kinetic and Thermodynamic Studies of Chemical Transformations

While specific experimental kinetic and thermodynamic data for Benzyl-PEG2-CH2CO2tBu are not widely published, the principles for studying its transformations are well-established.

Kinetic Studies: Kinetic analysis would focus on determining the rate of the reactions discussed, such as benzylic substitution or ester hydrolysis. This is typically achieved by monitoring the concentration of reactants or products over time using techniques like:

Spectroscopy (UV-Vis, NMR): To follow changes in the concentration of species that have distinct spectroscopic signatures.

Chromatography (HPLC, GC): To separate and quantify the components of the reaction mixture at various time points. From this data, rate laws, rate constants, and activation energies can be determined, providing insight into the reaction mechanism. For example, distinguishing between an S\textsubscript{N}1 and S\textsubscript{N}2 reaction at the benzylic carbon could be supported by determining the order of the reaction with respect to the nucleophile. youtube.com

Thermodynamic Studies: Thermodynamic analysis focuses on the energy changes associated with a reaction, determining its spontaneity and position of equilibrium.

Calorimetry: Can be used to directly measure the enthalpy change (ΔH) of a reaction.

Equilibrium Constant (K\textsubscript{eq}) Measurement: For reversible reactions like acid-catalyzed ester hydrolysis, determining the concentrations of all species at equilibrium allows for the calculation of K\textsubscript{eq}. This value is directly related to the Gibbs free energy change (ΔG) of the reaction (ΔG = -RTlnK\textsubscript{eq}).

These studies are fundamental to optimizing reaction conditions (temperature, concentration, catalyst) to maximize the yield and selectivity of desired transformations.

Table 4: Parameters in Kinetic and Thermodynamic Studies

Study Type Parameters Measured Information Gained
Kinetic Reaction rates, rate constants, reaction order. Reaction mechanism, transition state energy (Activation Energy).

| Thermodynamic | Enthalpy (ΔH), Entropy (ΔS), Gibbs Free Energy (ΔG). | Reaction spontaneity, position of equilibrium, relative stability of products vs. reactants. |

Applications of Benzyl Peg2 Ch2co2tbu As a Strategic Synthon and Linker in Complex Molecule Synthesis

Utilization in Solid-Phase Peptide Synthesis (SPPS) and Oligonucleotide Synthesis as a Cleavable Linker Precursor

In the realms of solid-phase peptide synthesis (SPPS) and oligonucleotide synthesis, the precise and controlled assembly of monomer units onto a solid support is paramount. Benzyl-PEG2-CH2CO2tBu serves as a precursor to cleavable linkers that tether the growing peptide or oligonucleotide chain to the solid support. google.comatdbio.com These linkers are designed to be stable throughout the iterative synthesis cycles but can be selectively cleaved at the end of the synthesis to release the desired product. google.comnih.gov

The general strategy involves the derivatization of Benzyl-PEG2-CH2CO2tBu to introduce a functional group that can be attached to the solid support. The other end of the molecule, after deprotection of the tert-butyl ester, is then coupled to the first amino acid or nucleotide. The benzyl (B1604629) ether serves as a stable protecting group for the hydroxyl function of the PEG spacer during synthesis.

Design of Cleavage Conditions and Release Mechanisms

The cleavage of the final peptide or oligonucleotide from the solid support is a critical step, and the design of the linker dictates the required cleavage conditions. google.com For linkers derived from Benzyl-PEG2-CH2CO2tBu, the cleavage mechanism often involves the removal of the benzyl group, which can then trigger a subsequent reaction to release the product.

One common approach is to incorporate a "safety-catch" linker design. nih.gov In this strategy, the initial linker is stable to the conditions of both synthesis and final deprotection. A specific chemical transformation is then performed on the linker to render it labile to a different set of conditions. For instance, the benzyl group can be converted to a more reactive functional group.

Alternatively, the benzyl group itself can be cleaved under specific conditions. Catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) is a mild method for cleaving benzyl ethers. highfine.com However, this method's compatibility with certain amino acids (like cysteine and methionine) can be problematic. Stronger acidic conditions than those used for Boc removal, such as HBr in acetic acid or HF, can also cleave benzyl ethers. nih.gov

The choice of cleavage conditions is tailored to the specific linker design and the nature of the synthesized molecule to ensure efficient release without unwanted side reactions or degradation of the product. google.com

Role in Bioconjugation Chemistry: Development of Novel Linkers for Biomolecule Derivatization

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule. Benzyl-PEG2-CH2CO2tBu is a valuable synthon for creating linkers used in bioconjugation, connecting molecules such as proteins, antibodies, and nucleic acids to other molecules like drugs, imaging agents, or nanoparticles. rsc.org

Orthogonal Functionalization Strategies for Targeted Conjugation

The structure of Benzyl-PEG2-CH2CO2tBu is inherently suited for orthogonal functionalization. rsc.org The benzyl ether and the tert-butyl ester can be selectively deprotected to reveal a hydroxyl group and a carboxylic acid, respectively. These two functional groups can then be independently modified to introduce other reactive moieties for targeted conjugation.

For example, after deprotection, the carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines on a biomolecule. The hydroxyl group can be converted into other functionalities, such as an azide (B81097) or an alkyne for "click chemistry," a tosylate for reaction with nucleophiles, or an aldehyde for reaction with hydrazides or aminooxy groups. axispharm.comdcchemicals.com This orthogonal approach allows for the precise and controlled assembly of complex bioconjugates. rsc.org

Application in PROTAC and Antibody-Drug Conjugate (ADC) Linker Design Methodologies

The development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted therapeutics. The linker connecting the two active components of these molecules is a critical determinant of their efficacy and pharmacokinetic properties. explorationpub.comnih.gov

PROTACs: These are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. explorationpub.com The linker's length, flexibility, and chemical composition are crucial for inducing the formation of a productive ternary complex between the target protein and the E3 ligase, leading to the target's degradation. Linkers incorporating PEG units, such as those derived from Benzyl-PEG2-CH2CO2tBu, are commonly used to provide the necessary spacing and solubility. explorationpub.com

ADCs: These consist of a monoclonal antibody linked to a potent cytotoxic drug. nih.gov The linker plays a pivotal role in the stability of the ADC in circulation and the efficient release of the drug at the tumor site. nih.gov Benzyl-PEG linkers can be incorporated into ADC design to enhance stability and solubility. medkoo.commedkoo.com The benzyl group can be part of a self-immolative spacer, where its cleavage (e.g., by an enzyme in the tumor microenvironment) triggers a cascade of reactions that releases the active drug. d-nb.info

The modular nature of Benzyl-PEG2-CH2CO2tBu allows for its incorporation into a variety of linker designs for these advanced therapeutic modalities.

PEGylation Strategies for Modulating Molecular Properties (e.g., hydrophilicity, solubility, steric hindrance)

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. ucl.ac.becheckrare.comnih.gov Even short PEG linkers, like the PEG2 unit in Benzyl-PEG2-CH2CO2tBu, can significantly impact a molecule's properties. broadpharm.combroadpharm.com

PropertyEffect of PEGylation
Hydrophilicity/Solubility The hydrophilic nature of the PEG chain increases the overall water solubility of the conjugate, which is particularly beneficial for hydrophobic drugs or peptides. broadpharm.comlookchem.comvietnamjournal.ru
Steric Hindrance The PEG chain can provide a steric shield, which can protect the attached biomolecule (e.g., a protein) from proteolytic degradation, reduce immunogenicity, and decrease renal clearance, thereby prolonging its circulation half-life. ucl.ac.benih.gov
Binding and Activity The length and flexibility of the PEG linker can influence the binding affinity and activity of the conjugate by providing optimal spacing between the conjugated partners. explorationpub.com

The use of Benzyl-PEG2-CH2CO2tBu and its longer-chain analogs allows for the fine-tuning of these properties by varying the length of the PEG spacer. broadpharm.combroadpharm.combroadpharm.com This ability to modulate molecular characteristics makes it a powerful tool in the design of optimized bioconjugates and therapeutics.

Precursor in Polymer Chemistry and Material Science for Functional Material Development

The unique structure of Benzyl-PEG2-CH2CO2tBu makes it a valuable precursor for creating functional polymers and modifying material surfaces. broadpharm.comrsc.org Its bifunctional nature allows it to be incorporated into polymer chains or grafted onto surfaces to impart specific properties, such as hydrophilicity and further reactive sites for bioconjugation.

One primary application is in the synthesis of block copolymers through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). After selective deprotection of the benzyl group to reveal the hydroxyl moiety, this alcohol can serve as an initiator for the ring-opening polymerization of cyclic monomers (e.g., lactones, lactides, or epoxides). nih.gov This process allows for the growth of a polymer chain from the linker, creating well-defined block copolymers where one block is the newly formed polymer and the other contains the protected carboxylic acid.

Alternatively, after the removal of the tert-butyl group, the resulting carboxylic acid can be used to anchor the molecule onto surfaces that have been functionalized with amine groups. rsc.org This "grafting to" approach is a common strategy for surface modification, creating a polyethylene glycol layer on a material. enamine.net Such PEGylated surfaces are known to resist non-specific protein adsorption, a critical feature for biomedical devices and biosensors. nih.gov

The table below summarizes the potential roles of the functional groups of Benzyl-PEG2-CH2CO2tBu in polymer synthesis.

Functional GroupDeprotection MethodResulting GroupPotential Application in Polymer/Material Science
Benzyl EtherCatalytic HydrogenolysisPrimary Alcohol (-OH)Initiator for ring-opening polymerization (e.g., of lactide to form a polylactide block).
tert-Butyl EsterAcidolysis (e.g., TFA)Carboxylic Acid (-COOH)Grafting onto amine-functionalized surfaces; Polymerization with diols to form polyesters.
PEG2 LinkerStableHydrophilic ChainEnhances water solubility and biocompatibility of the final polymer or modified material.

Application in Macrocyclization and Bridging Strategies

Macrocycles, cyclic molecules containing rings of 12 or more atoms, are of significant interest in medicinal chemistry due to their unique ability to bind to challenging biological targets. nih.gov The synthesis of these structures often relies on bifunctional linkers to connect two reactive ends of a linear precursor molecule. Benzyl-PEG2-CH2CO2tBu is well-suited for this role, acting as a flexible bridge or "linker" in macrocyclization reactions. nih.gov

Its utility stems from its orthogonal protecting groups. In a typical strategy, a linear molecule with two reactive functional groups (e.g., an amine and a hydroxyl group) can be sequentially coupled to the Benzyl-PEG2-CH2CO2tBu linker. For instance, the deprotected carboxylic acid end of the linker can be coupled to the amine of the linear precursor. Subsequently, the benzyl group on the linker is removed to reveal the alcohol, which can then react with an activated functional group on the other end of the linear precursor to close the ring and form the macrocycle.

The PEG2 spacer provides conformational flexibility to the resulting macrocycle, which can be crucial for its biological activity. rsc.org The length and nature of the linker can be systematically varied using analogues like Benzyl-PEG3-CH2CO2tBu or Benzyl-PEG4-CH2CO2tBu to optimize the size and properties of the macrocycle. broadpharm.com

A generalized workflow for its use in a macrocyclization strategy is outlined below.

StepActionDescription
1. First CouplingDeprotect the tert-butyl ester of Benzyl-PEG2-CH2CO2tBu and couple with functional group 'A' of a linear precursor.The carboxylic acid of the linker is activated and reacted with a nucleophile (e.g., an amine) on the linear molecule.
2. Second DeprotectionRemove the benzyl protecting group from the linker.Catalytic hydrogenolysis exposes the primary alcohol on the other end of the linker.
3. MacrocyclizationReact the newly formed alcohol with functional group 'B' on the other end of the linear precursor.An intramolecular reaction, often under high-dilution conditions, forms the final macrocyclic product.

Integration into Divergent Synthesis Approaches for Compound Library Generation

Divergent synthesis is a powerful strategy to rapidly generate a large number of structurally related compounds from a common intermediate. This approach is fundamental to the creation of compound libraries for high-throughput screening in drug discovery. mdpi.comrsc.org The orthogonal nature of Benzyl-PEG2-CH2CO2tBu makes it an ideal scaffold for such synthetic endeavors.

A divergent synthesis using this linker would typically start with the selective deprotection of one of its functional groups. For example, the tert-butyl ester can be removed with acid, and the resulting carboxylic acid can be reacted with a library of different amines to form a set of amides. Each of these amides still possesses the benzyl-protected alcohol. In the next stage, the benzyl group is removed from this first set of compounds, and the resulting alcohol is then reacted with a second library of building blocks, such as various carboxylic acids or acyl chlorides, to form a diverse array of esters.

This two-step diversification allows for the exponential generation of a large library of compounds from a single starting material. If 10 different amines are used in the first step and 10 different acylating agents in the second, a library of 100 unique compounds can be created. This method provides an efficient route to explore the chemical space around a particular molecular scaffold.

The table below illustrates a hypothetical divergent synthesis scheme starting from Benzyl-PEG2-CH2CO2tBu.

StageStepReactantsProducts (Generation)
Stage 1: First Diversification 1. DeprotectionBenzyl-PEG2-CH2CO2tBu + AcidBenzyl-PEG2-CH2CO2H
2. CouplingBenzyl-PEG2-CH2CO2H + Library of Amines (R¹-NH₂, R²-NH₂, R³-NH...)Generation 1: A set of amides (e.g., Benzyl-PEG2-CH2CO-NHR¹, Benzyl-PEG2-CH2CO-NHR², etc.)
Stage 2: Second Diversification 3. DeprotectionProducts from Generation 1 + H₂/Pd-CGeneration 2 (Intermediates): A set of alcohols (e.g., HO-PEG2-CH2CO-NHR¹, HO-PEG2-CH2CO-NHR², etc.)
4. CouplingProducts from Generation 2 + Library of Acyl Chlorides (R⁴-COCl, R⁵-COCl, R⁶-COCl...)Final Library (Generation 3): A diverse set of esters (e.g., R⁴CO-O-PEG2-CH2CO-NHR¹, R⁵CO-O-PEG2-CH2CO-NHR¹, etc.)

Advanced Spectroscopic and Analytical Research Methodologies for Structural Elucidation and Purity Assessment of Benzyl Peg2 Ch2co2tbu

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the elemental composition of Benzyl-PEG2-CH2CO2tBu. By providing a highly accurate mass-to-charge ratio (m/z) measurement, typically to within a few parts per million (ppm), HRMS allows for the calculation of a unique molecular formula. This technique is crucial for distinguishing the target compound from potential impurities that may have similar nominal masses.

In a typical workflow, the compound would be ionized using a soft ionization technique, such as electrospray ionization (ESI), to minimize fragmentation and preserve the molecular ion. The resulting ions are then analyzed by a high-resolution mass analyzer, like a time-of-flight (TOF) or Orbitrap instrument. The experimentally determined m/z value is then compared to the theoretically calculated mass for the proposed structure of Benzyl-PEG2-CH2CO2tBu (C₁₈H₂₈O₅).

Furthermore, HRMS is instrumental in impurity profiling. By analyzing the mass spectrum for other signals, researchers can identify potential process-related impurities, such as starting materials, by-products, or degradation products. Tandem mass spectrometry (MS/MS) experiments can be performed on these impurity ions to fragment them and obtain structural information, aiding in their identification.

Table 1: Theoretical and Expected High-Resolution Mass Spectrometry Data for Benzyl-PEG2-CH2CO2tBu

ParameterValue
Molecular Formula C₁₈H₂₈O₅
Monoisotopic Mass 324.1937 g/mol
Expected Ion Adducts (ESI+) [M+H]⁺, [M+Na]⁺, [M+K]⁺
Expected m/z for [M+H]⁺ 325.2010
Expected m/z for [M+Na]⁺ 347.1829

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment and number of different types of protons and carbons, multi-dimensional NMR techniques are necessary for the unambiguous assignment of all atoms in Benzyl-PEG2-CH2CO2tBu.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A suite of two-dimensional (2D) NMR experiments is employed to piece together the molecular structure by correlating different nuclei through chemical bonds or space.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For Benzyl-PEG2-CH2CO2tBu, COSY would reveal correlations between the protons within the benzyl (B1604629) group's aromatic ring and the benzylic CH₂ group, as well as correlations between the protons along the PEG chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to. It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can provide insights into the molecule's preferred conformation in solution.

Table 2: Expected NMR Data for Benzyl-PEG2-CH2CO2tBu

Assignment ¹H NMR (Expected δ, ppm) ¹³C NMR (Expected δ, ppm) Key HMBC Correlations
Benzyl Aromatic~7.2-7.4~127-138Ar-H to Benzylic C
Benzylic CH₂~4.5~73Benzylic H to Ar-C, PEG-C
PEG CH₂'s~3.6-3.7~70-71PEG-H to other PEG-C, Carbonyl C
CH₂CO₂tBu~4.1~68CH₂CO₂tBu H to Carbonyl C
Carbonyl C=O-~170-
t-Butyl CH₃'s~1.4~28t-Butyl H to Quaternary C, Carbonyl C
t-Butyl Quaternary C-~81-

Advanced NMR Pulse Sequences for Probing Specific Structural Features

For complex molecules or for resolving overlapping signals, more advanced NMR pulse sequences can be utilized. Techniques like 1D-TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a particular spin system, which is useful for assigning the PEG linker protons. Selective 1D-NOE experiments can provide more precise information about spatial proximity between specific protons than a 2D NOESY.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis (if applicable to crystalline derivatives)

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. If Benzyl-PEG2-CH2CO2tBu, or a suitable derivative, can be grown as a single crystal of sufficient quality, X-ray diffraction analysis would yield bond lengths, bond angles, and torsional angles. This would provide an unambiguous confirmation of the molecule's constitution and its solid-state conformation. However, as Benzyl-PEG2-CH2CO2tBu is likely an oil or a low-melting solid at room temperature, obtaining suitable crystals for X-ray analysis could be challenging. This technique is more applicable to crystalline derivatives of the compound.

Chromatographic Methods for Research-Grade Purity Determination and Separation

Chromatographic techniques are essential for both the purification of Benzyl-PEG2-CH2CO2tBu and the determination of its purity to a high degree of accuracy.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A robust HPLC method would be developed to separate Benzyl-PEG2-CH2CO2tBu from any starting materials, by-products, or degradation products.

Method development would involve screening different stationary phases (e.g., C18, C8), mobile phase compositions (e.g., acetonitrile/water, methanol/water), and detectors (e.g., UV, evaporative light scattering detector [ELSD], or mass spectrometer). The final method would be optimized for resolution, peak shape, and analysis time.

Once developed, the method would be validated to ensure its reliability. Validation parameters typically include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

A validated HPLC method can then be used to determine the purity of a batch of Benzyl-PEG2-CH2CO2tBu, often expressed as a percentage of the total peak area. For research-grade material, a purity of ≥95% is typically required.

Table 3: Representative HPLC Method Parameters for Purity Analysis of Benzyl-PEG2-CH2CO2tBu

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient e.g., 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC) for Volatile Byproducts and Reactant Purity

Detailed Research Findings:

In the synthesis of Benzyl-PEG2-CH2CO2tBu, several volatile or semi-volatile compounds may be present as either reactants or byproducts. For instance, the purity of the benzyl-containing starting material, such as benzyl alcohol or benzyl chloride, is critical. GC, particularly when coupled with a Mass Spectrometer (GC-MS), can effectively separate and identify these compounds. nih.govnih.gov A typical analysis would involve a headspace or liquid injection of the sample onto a capillary column. nih.govnih.gov

Common reactants and potential volatile byproducts that can be monitored using GC include:

Benzyl Alcohol: A common precursor, its presence in the final product indicates an incomplete reaction. GC-MS can readily identify and quantify benzyl alcohol. nih.govresearchgate.net

Toluene: Often used as a solvent or present as an impurity in benzyl-containing reagents.

Diethylene Glycol Monobenzyl Ether: A potential starting material or intermediate for the PEG linker.

tert-Butanol (B103910): Can be formed from the decomposition of the tert-butyl ester group under certain conditions.

The choice of GC column is critical for achieving effective separation. A polar polyethylene (B3416737) glycol (PEG) phase column (like a WAX column) or a mid-polarity column (like a DB-35ms or VF-5ms) is often suitable for analyzing a range of potential impurities, from nonpolar hydrocarbons to more polar alcohols. targetanalysis.grmdpi.com

The following interactive data table summarizes typical GC conditions and potential analytes in the quality control process for Benzyl-PEG2-CH2CO2tBu synthesis.

AnalytePotential Role/OriginTypical GC Column PhaseDetectorSignificance of Monitoring
Benzyl AlcoholUnreacted Starting MaterialPolar (e.g., WAX)FID, MSEnsures reaction completion.
Benzyl ChlorideReactant/ImpurityMid-Polarity (e.g., 5% Phenyl)MS, ECDMonitors residual hazardous reactants. nih.gov
TolueneSolvent/ImpurityNon-Polar (e.g., 1% Phenyl)FID, MSChecks for residual solvents.
tert-ButanolByproduct/DegradantPolar (e.g., WAX)FID, MSIndicates potential product degradation.

The method involves creating a calibration curve using standards of the potential impurities to quantify their presence in the reaction mixture. nih.gov For example, a static headspace GC-MS method can achieve limits of detection (LOD) in the low mg/kg range for compounds like benzyl chloride, ensuring rigorous quality control. nih.gov

Theoretical and Computational Investigations on Benzyl Peg2 Ch2co2tbu

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules. For a molecule like Benzyl-PEG2-CH2CO2tBu, these calculations can provide insights into bond lengths, bond angles, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical behavior. researchgate.netepstem.netepstem.net

The electronic properties of the benzyl (B1604629) group have been studied extensively. Quantum chemical calculations on benzyl-type carbanions and related structures reveal the influence of the phenyl ring on the electron distribution of the adjacent methylene (B1212753) group. psu.edu The presence of the benzyl group in Benzyl-PEG2-CH2CO2tBu influences the electron density of the ether oxygen it is attached to, which can, in turn, affect the conformational preferences of the PEG linker.

The reactivity of the tert-butyl ester group is another key aspect that can be elucidated through quantum chemical calculations. Studies on the hydrolysis of tert-butyl esters, such as tert-butyl formate (B1220265) and tert-butyl acetate (B1210297), have shown that the reaction mechanism can vary depending on the conditions. mdpi.comoup.com For instance, the acid-catalyzed hydrolysis of tert-butyl esters often proceeds through a mechanism involving the formation of a stable tert-butyl carbocation. mdpi.comoup.com Computational studies can map the potential energy surface of such reactions, identifying transition states and calculating activation energy barriers, thereby predicting the lability of the tert-butyl ester under different chemical environments. nih.gov

A theoretical investigation into a related benzyl-containing compound using DFT with the B3LYP/6-31G(d,p) basis set provided detailed information on its structural and electronic properties, which can serve as an analogue for understanding Benzyl-PEG2-CH2CO2tBu. researchgate.netepstem.netepstem.net

Table 1: Representative Theoretical Data for Analogous Molecular Fragments

PropertyAnalogous FragmentCalculated ValueMethodReference
C-O Bond Length (ether)Benzyl ethyl ether~1.42 ÅDFT psu.edu
C=O Bond Length (ester)tert-butyl acetate~1.21 ÅDFT mdpi.com
HOMO-LUMO GapBenzyl-containing triazol~4.5 eVDFT/B3LYP researchgate.netepstem.netepstem.net
Activation Energy (Acid-catalyzed Hydrolysis)tert-butyl formate~59 kJ/molExperimental/Kinetic Study oup.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions of Flexible Linkers

The diethylene glycol (PEG2) linker imparts significant flexibility to the Benzyl-PEG2-CH2CO2tBu molecule. Molecular dynamics (MD) simulations are an indispensable tool for exploring the conformational landscape of such flexible linkers and their interactions with surrounding solvent molecules.

Numerous MD studies have focused on ethylene (B1197577) glycol and its oligomers, providing a clear picture of their conformational behavior. In the gas phase, ethylene glycol predominantly adopts a gauche conformation due to intramolecular hydrogen bonding. nih.govmdpi.com However, in the liquid state, the competition between intramolecular and intermolecular hydrogen bonding leads to a mix of gauche and trans conformers for the central OCCO dihedral angle. nih.govmdpi.comchemrxiv.org Ab initio MD simulations of liquid ethylene glycol have shown that while the gauche conformer is still prevalent, a significant population of the trans conformer exists. nih.gov

The conformational dynamics of the PEG linker are crucial for its function in applications like PROTACs, where the linker must orient the two ends of the molecule appropriately to facilitate the formation of a ternary complex. MD simulations can predict the distribution of end-to-end distances of the linker, providing insight into its ability to span the required distance between the target protein and the E3 ligase. biorxiv.org

Table 2: Conformational Properties of Diethylene Glycol (PEG2) from Computational Studies

PropertyValue/ObservationMethodReference
Predominant Conformer (Liquid)Mixture of gauche and trans for OCCO dihedralAb initio MD nih.gov
Intermolecular InteractionsStrong hydrogen bonding with waterMD Simulations researchgate.net
Intramolecular H-bondingWeaker than in longer PEG chains but still presentMD Simulations mdpi.comresearchgate.net
End-to-End DistanceHighly variable, dependent on conformationMD Simulations biorxiv.org

Docking Studies and Ligand Design in the Context of Molecular Recognition (if applicable as a precursor in drug discovery)

While Benzyl-PEG2-CH2CO2tBu is a precursor and not a final drug, its structural motifs are highly relevant in drug discovery, particularly in the design of bifunctional molecules like PROTACs. In this context, computational docking studies of molecules containing similar PEG linkers are instrumental.

Docking simulations can predict how a ligand binds to a protein's active site. In the case of PROTACs, the linker itself can have a profound impact on the binding affinity and selectivity of the terminal ligands. The flexibility of the PEG linker, as explored by MD simulations, presents a challenge for docking studies. Ensemble docking, where multiple conformations of the linker are considered, is often employed to address this.

Studies on PROTACs have shown that the length and composition of the linker are critical for achieving potent protein degradation. nih.govarxiv.org The linker must be long enough to bridge the two proteins but not so long that it leads to an entropic penalty or unfavorable interactions. Docking studies can help in optimizing the linker length by modeling the ternary complex and identifying favorable interactions between the linker and the proteins. The PEG component of the linker can also contribute to the solubility and cell permeability of the final PROTAC molecule. precisepeg.com

Cheminformatics and Data Mining in the Context of PEGylated Compounds and Linker Libraries

Cheminformatics and data mining have become essential tools in modern drug discovery. In the context of PEGylated compounds and linkers, these approaches can be used to analyze large datasets of molecules to identify structure-activity relationships (SAR).

Databases of PROTACs and other bifunctional molecules are being compiled, and analysis of these databases has revealed trends in linker design. researchgate.net For example, PEG and alkyl chains are the most common motifs found in PROTAC linkers. nih.govarxiv.org Cheminformatics tools can be used to cluster these linkers based on their properties (e.g., length, flexibility, polarity) and correlate these properties with the observed biological activity of the corresponding PROTACs.

This data-driven approach can guide the design of new linkers. For a precursor like Benzyl-PEG2-CH2CO2tBu, cheminformatics can help to place it within the broader context of known linkers and predict its suitability for use in different applications. For instance, by analyzing the properties of successful PROTAC linkers, one can infer the desirable characteristics for a new linker and design it accordingly.

Table 3: Common Linker Motifs in PROTACs from Cheminformatics Analysis

Linker MotifApproximate Percentage in Published ResearchKey PropertiesReference
PEG~55%Hydrophilic, flexible, good solubility nih.govarxiv.orgresearchgate.net
Alkyl~30%Hydrophobic, flexible nih.govarxiv.orgresearchgate.net
Alkyl-PEG Hybrid~65% (containing both)Tunable properties arxiv.org

Development of Predictive Models for Synthetic Pathways and Reaction Outcomes

The synthesis of Benzyl-PEG2-CH2CO2tBu involves standard organic reactions such as etherification and esterification. In recent years, machine learning and other computational methods have been increasingly used to develop predictive models for synthetic pathways and reaction outcomes.

These models are trained on large datasets of known chemical reactions and can learn to predict the products of a given set of reactants and reagents. nih.govsemanticscholar.orgresearchgate.net For the synthesis of Benzyl-PEG2-CH2CO2tBu, a predictive model could be used to optimize the reaction conditions for the etherification of diethylene glycol with benzyl bromide or the esterification of the resulting alcohol with a tert-butyl acetate derivative.

For example, graph-convolutional neural networks have been developed that can predict the most likely sites of reactivity in a molecule and the outcome of the reaction with high accuracy. nih.govsemanticscholar.org Such models could be used to explore different synthetic routes to Benzyl-PEG2-CH2CO2tBu and identify the most efficient one. Furthermore, predictive models are being developed to forecast the yield of a reaction, which would be invaluable for planning the synthesis of this and other chemical building blocks.

Predictive models for transesterification reactions have also been developed using machine learning algorithms like XGBoost, which can capture the complex relationships between reaction parameters and outcomes. While the synthesis of Benzyl-PEG2-CH2CO2tBu would likely involve direct esterification, the principles of these predictive models are applicable to a wide range of organic reactions.

Future Research Directions and Unexplored Avenues for Benzyl Peg2 Ch2co2tbu

Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability in its Production

The conventional synthesis of Benzyl-PEG2-CH2CO2tBu typically involves multi-step processes, such as the Williamson ether synthesis, where an alcohol is deprotonated with a strong base followed by reaction with a haloacetate ester. rsc.org While effective, these methods can present challenges related to yield, purity, and sustainability. Future research is focused on developing more efficient and environmentally benign production strategies.

Enzymatic Catalysis : The use of enzymes to catalyze the formation of ether linkages offers a green alternative to traditional chemical methods. Lipases or other hydrolases could be explored for their potential to regioselectively catalyze the etherification step under mild, aqueous conditions, thereby reducing the need for harsh reagents and organic solvents.

Flow Chemistry : Continuous flow reactors can enhance reaction efficiency, safety, and scalability. Integrating the synthesis of Benzyl-PEG2-CH2CO2tBu into a flow chemistry platform could allow for precise control over reaction parameters (temperature, pressure, and residence time), leading to higher yields, improved purity, and reduced waste generation.

Novel Benzylating Agents : Research into alternative benzylating agents that operate under neutral or milder acidic conditions could improve substrate compatibility and functional group tolerance. organic-chemistry.org Reagents like 2-benzyloxy-1-methylpyridinium triflate, which function under neutral conditions, represent a step forward in this direction, avoiding the need for strong bases like sodium hydride. organic-chemistry.org

Sustainable Feedstocks : A long-term goal is the development of synthetic pathways that utilize bio-based starting materials. Research into converting biomass-derived diols into the core PEG structure could significantly improve the sustainability profile of Benzyl-PEG2-CH2CO2tBu and related linkers.

Novel Applications in Targeted Drug Delivery Systems Beyond Basic Linker Functionalities

The primary role of Benzyl-PEG2-CH2CO2tBu has been as a simple, non-cleavable spacer in complex bioconjugates like PROTACs and ADCs. biochempeg.comchemscene.com However, its distinct structural components—a hydrophobic benzyl (B1604629) group, a hydrophilic PEG chain, and a cleavable ester—suggest it could be used in more dynamic roles within drug delivery systems (DDS). mdpi.com

Self-Assembling Nanocarriers : The amphiphilic nature of this molecule could be harnessed to form self-assembling nanostructures, such as micelles or polymersomes, for drug encapsulation. medkoo.com After deprotection, the resulting carboxylate and alcohol could interact to form oligomeric or polymeric structures capable of trapping therapeutic agents. These nanocarriers could improve drug solubility and bioavailability. mdpi.com

Stimuli-Responsive Systems : The benzyl and tert-butyl protecting groups are typically removed under specific chemical conditions (e.g., hydrogenation for benzyl, acid for tert-butyl). organic-chemistry.orgrsc.org Future research could design DDS where these groups are cleaved by stimuli specific to a disease microenvironment. For instance, the acidic environment of a tumor could trigger the cleavage of the t-butyl group, initiating a drug release cascade.

Enhanced Permeability and Targeting : The short PEG chain contributes to the molecule's solubility. dcchemicals.com Research could explore how modulating the length of this PEG chain influences the pharmacokinetics of the conjugated drug, potentially enhancing its circulation time and ability to permeate biological barriers like the blood-brain barrier. nih.gov This could lead to the development of brain-targeted "immunonanoparticles." nih.gov

Exploration in Advanced Materials and Nanotechnology Utilizing its Structural Features

The unique combination of functional groups and its defined structure make Benzyl-PEG2-CH2CO2tBu an attractive candidate for applications in materials science and nanotechnology. broadpharm.comutb.cz

Surface Modification : The molecule can be used to modify the surfaces of materials to impart specific properties. For example, it could be grafted onto the surface of medical implants to create a biocompatible, protein-repellent PEG layer, reducing the foreign body response. inndromeda.es After deprotection, the terminal groups could be used for further functionalization, attaching bioactive molecules or sensors.

Hydrogel Formation : Upon deprotection of the terminal groups, the resulting diol-acid monomer could be polymerized to form novel hydrogels. These hydrogels could be designed to be biodegradable and could be used as scaffolds for tissue engineering or as matrices for the sustained release of drugs.

Ordered Nanostructures : The defined length and amphiphilicity of Benzyl-PEG2-CH2CO2tBu could be exploited to create highly ordered monolayers or thin films on substrates. Such structures are of interest in the development of biosensors, where precise control over surface chemistry is essential for detecting target analytes.

Integration with Automated Synthesis and High-Throughput Screening Platforms

The development of new therapeutics, particularly complex molecules like PROTACs, relies heavily on the ability to rapidly synthesize and screen large libraries of compounds. biochempeg.com The structure of Benzyl-PEG2-CH2CO2tBu is well-suited for integration into these modern drug discovery workflows.

Combinatorial Library Synthesis : As a bifunctional linker, this molecule is a key component in the combinatorial synthesis of PROTAC libraries, where different warheads and E3 ligase ligands are joined. biochempeg.comenamine.net Its simple structure and predictable reactivity facilitate its use in automated synthesis platforms, accelerating the discovery of potent and selective protein degraders.

Solid-Phase Synthesis Adaptation : While typically used in solution-phase synthesis, analogues of Benzyl-PEG2-CH2CO2tBu could be developed for solid-phase synthesis. By anchoring the molecule to a resin, chemists could use automated synthesizers to build complex molecules in a stepwise fashion with simplified purification, significantly increasing throughput.

High-Throughput Screening (HTS) : The use of well-defined linkers like Benzyl-PEG2-CH2CO2tBu in HTS campaigns allows researchers to systematically evaluate how linker length and composition affect drug efficacy. This systematic approach is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds. biochempeg.com

Uncovering Unanticipated Reactivity and Transformative Potential in Organic Synthesis

Beyond its role as a protected building block, the functional groups within Benzyl-PEG2-CH2CO2tBu may possess untapped reactivity that could be exploited in novel organic transformations.

Photoredox-Mediated Transformations : Recent studies have shown that benzyl ethers can undergo novel reactions under visible-light photoredox catalysis. organic-chemistry.org It is conceivable that the benzyl group in this molecule could participate in transformations other than simple deprotection, such as C-O bond functionalization or conversion to an alkyl ester, opening new synthetic pathways. organic-chemistry.org

Metal-Templated Reactions : The ether oxygens of the PEG spacer could act as a weak crown ether, capable of chelating metal ions. This coordination could influence the reactivity of the terminal groups, potentially enabling template-driven cyclization or other transformations that would otherwise be disfavored.

Decarboxylative Couplings : While the t-butyl ester is primarily a protecting group, upon conversion to a carboxylic acid, it could be used in various decarboxylative coupling reactions. This would transform the linker from a simple spacer into an active participant in carbon-carbon or carbon-heteroatom bond formation, greatly expanding its synthetic utility.

Future Research Summary

SectionResearch Focus AreaPotential Advancements and Applications
7.1 Emerging Synthetic MethodologiesDevelopment of enzymatic and flow chemistry-based syntheses; use of greener reagents to enhance sustainability and efficiency.
7.2 Novel Drug Delivery ApplicationsCreation of self-assembling nanocarriers and stimuli-responsive drug delivery systems; improved pharmacokinetic profiling.
7.3 Advanced Materials & NanotechnologySurface modification of biomaterials; formation of functional hydrogels for tissue engineering; development of ordered nanostructures for biosensors.
7.4 Automated Synthesis & HTSUse in combinatorial libraries for PROTACs; adaptation for solid-phase synthesis; systematic evaluation in high-throughput screening.
7.5 Unanticipated ReactivityExploration of photoredox-catalyzed transformations of the benzyl ether; metal-templated reactions; use in novel decarboxylative couplings.

Q & A

Basic: What are the structural and physicochemical properties of Benzyl-PEG2-CH2CO2tBu, and how do they influence its solubility and reactivity?

Answer:
Benzyl-PEG2-CH2CO2tBu (C₁₉H₂₈O₅, MW 336.42) comprises three functional domains: a benzyl group (hydrophobic/aromatic), a PEG2 chain (hydrophilic/flexible), and a tert-butyl ester (acid-labile protection). The PEG2 chain enhances aqueous solubility in polar solvents like DMF, THF, and DMSO, while the benzyl group facilitates π-π interactions in hydrophobic environments. The tert-butyl ester stabilizes the carboxylic acid group until deprotection under acidic conditions (e.g., TFA) . These properties make it suitable for controlled bioconjugation and pH-sensitive release applications.

Advanced: How can researchers resolve contradictions in reported molecular formulas (e.g., C₁₉H₂₈O₅ vs. C₁₅H₂₂O₄) for Benzyl-PEG2-CH2CO2tBu?

Answer:
Discrepancies in molecular formulas may arise from mislabeling, synthesis variations, or analytical errors. To resolve this:

  • Analytical Validation : Use high-resolution mass spectrometry (HRMS) or elemental analysis to confirm molecular weight (e.g., 336.42 vs. 266.33).
  • Cross-Reference CAS Numbers : Verify CAS 1309451-06-6 (C₁₉H₂₈O₅) against supplier catalogs (e.g., Broadpharm’s C₁₅H₂₂O₄ entry likely refers to a shorter PEG chain variant) .
  • Synthetic Reproducibility : Compare NMR spectra (e.g., tert-butyl protons at ~1.4 ppm, PEG chain signals at ~3.6 ppm) with literature data to confirm structural integrity .

Basic: What are the primary applications of Benzyl-PEG2-CH2CO2tBu in academic research?

Answer:
Its applications include:

  • Bioconjugation : The benzyl group enables click chemistry (e.g., CuAAC), while the PEG2 spacer improves solubility for coupling to proteins, peptides, or nanoparticles .
  • Drug Delivery : The tert-butyl ester serves as a cleavable linker for pH-responsive payload release in tumor microenvironments .
  • Polymer Synthesis : As a monomer for PEG-based hydrogels or micelles, leveraging its amphiphilic properties .

Advanced: What methodological strategies optimize the hydrolysis of the tert-butyl ester group while preserving PEG integrity?

Answer:

  • Acid Selection : Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 2–4 hours at 0–25°C to minimize PEG chain degradation.
  • Kinetic Monitoring : Track reaction progress via FT-IR (disappearance of ester carbonyl peak at ~1720 cm⁻¹) or HPLC (retention time shift).
  • Neutralization : Quench with cold diethyl ether or aqueous bicarbonate to isolate the deprotected carboxylic acid .

Basic: How does the PEG chain length (PEG2 vs. PEG5) impact the compound’s bioconjugation efficiency?

Answer:

  • PEG2 : Shorter chains reduce steric hindrance, improving reaction kinetics in small-molecule conjugates.
  • PEG5 : Longer chains enhance solubility and reduce aggregation in protein-polymer hybrids but may hinder active-site accessibility.
    Comparative studies using MALDI-TOF or SEC can quantify conjugation efficiency .

Advanced: What experimental controls are critical when designing stability studies for Benzyl-PEG2-CH2CO2tBu under physiological conditions?

Answer:

  • Temperature/ pH Gradients : Test stability at 37°C in PBS (pH 7.4) vs. acidic buffers (pH 5.0) to simulate physiological and lysosomal environments.
  • Oxidative Stress : Include controls with glutathione or H₂O₂ to assess tert-butyl ester oxidation.
  • Light Exposure : Monitor degradation under UV/visible light using HPLC-UV .

Basic: What analytical techniques are recommended for characterizing Benzyl-PEG2-CH2CO2tBu post-synthesis?

Answer:

  • NMR : ¹H/¹³C NMR to confirm benzyl (δ 7.3 ppm), PEG (δ 3.6 ppm), and tert-butyl (δ 1.4 ppm) groups.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>98%) .
  • FT-IR : Identify ester carbonyl (1720 cm⁻¹) and PEG ether (1100 cm⁻¹) stretches .

Advanced: How can researchers mitigate batch-to-batch variability in Benzyl-PEG2-CH2CO2tBu synthesis?

Answer:

  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to remove unreacted PEG or benzyl derivatives.
  • Quality Control : Implement in-line FT-IR or LC-MS for real-time monitoring of tert-butyl ester formation.
  • Stoichiometric Precision : Maintain exact molar ratios (e.g., PEG:benzyl chloride = 1:1.05) to minimize side products .

Basic: What are the storage conditions to prevent hydrolysis of the tert-butyl ester?

Answer:
Store at –20°C under anhydrous conditions (desiccator with silica gel). For short-term use, dissolve in dry DMF or DMSO and aliquot to avoid freeze-thaw cycles .

Advanced: How do competing reaction pathways (e.g., esterification vs. oxidation) influence the synthesis of Benzyl-PEG2-CH2CO2tBu?

Answer:

  • Esterification : Catalyze with DCC/DMAP in dichloromethane to favor tert-butyl ester formation over benzyl oxidation.
  • Inert Atmosphere : Use nitrogen/argon to prevent PEG chain oxidation during reflux.
  • Side-Product Analysis : Characterize byproducts (e.g., PEG diacids) via LC-MS and adjust reaction time/temperature accordingly .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.